
2,2,3-Trimethyl-4-phenylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group and a double bond in the butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid can be achieved through several methods. One common approach involves the dehydration of alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures . Another method includes the esterification of carboxylic acids with alcohols in the presence of an acid catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted aromatic compounds.
Scientific Research Applications
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving oxidative stress and free radical scavenging .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethyl-4-phenyl-butanoic acid
- 2,2,3-Trimethyl-4-phenyl-but-2-enoic acid
- 2,2,3-Trimethyl-4-phenyl-but-3-enoic ester
Uniqueness
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
55078-29-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-2,2,3-trimethyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-10(13(2,3)12(14)15)9-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/b10-9+ |
InChI Key |
GAPDJIOVEVVKED-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(C)(C)C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


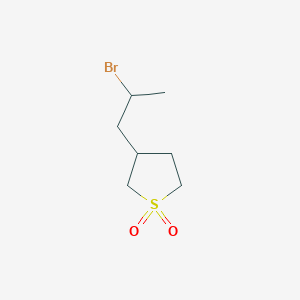


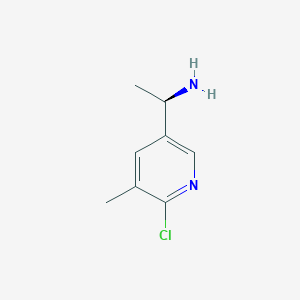


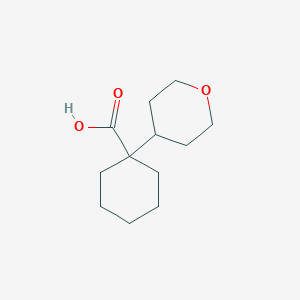

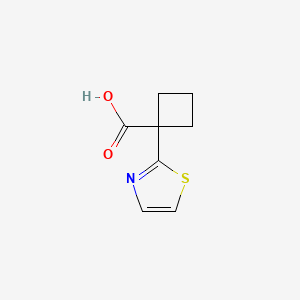

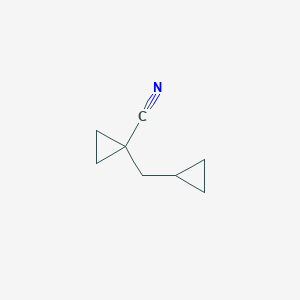
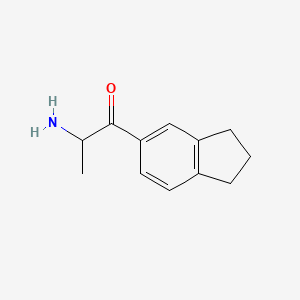

![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)
